molecular formula C18H16ClNO B1614333 (4-Chlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone CAS No. 898763-12-7

(4-Chlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Cat. No. B1614333
M. Wt: 297.8 g/mol
InChI Key: FLEXZJGZLMQTNG-UHFFFAOYSA-N
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Description

4-Chlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone, also known as 4-chloro-N-(2,5-dihydropyrrol-1-ylmethyl)benzamide, is a compound belonging to the class of pyrrolidinones. It is an organic compound with a molecular formula of C13H13ClN2O and a molecular weight of 242.7 g/mol. 4-chloro-N-(2,5-dihydropyrrol-1-ylmethyl)benzamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry.

Scientific Research Applications

Microwave Assisted Synthesis and Biological Evaluation

A study by Ravula et al. (2016) discusses the synthesis of novel pyrazoline derivatives, including compounds related to (4-Chlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone, using microwave irradiation. This method proved to be efficient, environmentally friendly, and yielded compounds with promising anti-inflammatory and antibacterial activities. Molecular docking results suggested these compounds could serve as molecular templates for anti-inflammatory drugs (Ravula et al., 2016).

Molecular Structure and Antimicrobial Activity

Sivakumar et al. (2021) conducted a comprehensive study on the molecular structure, spectroscopic, and antimicrobial activities of 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone. The research combined experimental and theoretical vibrational studies, providing insights into the compound's structure and potential antimicrobial applications (Sivakumar et al., 2021).

One-Pot Synthesis Techniques

Kaur and Kumar (2018) reported an efficient one-pot synthesis method for pyrrole derivatives, showcasing the versatility of synthetic approaches in accessing (4-Chlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone-related compounds. This highlights the potential for the development of economically viable synthetic routes for such compounds (Kaur & Kumar, 2018).

Structural Characterization and Chemical Analysis

Research by Lakshminarayana et al. (2009) on the crystal and molecular structure analysis of related compounds underscores the importance of structural characterization in understanding the properties and potential applications of these chemicals. The study provides valuable data for future research and development efforts (Lakshminarayana et al., 2009).

properties

IUPAC Name

(4-chlorophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO/c19-16-9-7-14(8-10-16)18(21)17-6-2-1-5-15(17)13-20-11-3-4-12-20/h1-10H,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEXZJGZLMQTNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643929
Record name (4-Chlorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

CAS RN

898763-12-7
Record name (4-Chlorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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